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A detailed guide for researchers and drug development professionals on the kinase selectivity

of BIIB129, a novel Bruton's tyrosine kinase (BTK) inhibitor, in comparison to other inhibitors in

its class. This guide synthesizes publicly available experimental data to provide an objective

overview of their kinome scan profiles.

BIIB129 is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical

component of the B-cell receptor (BCR) signaling pathway.[1][2] Its high selectivity is a key

attribute, potentially minimizing off-target effects and improving its safety profile. This guide

provides a comparative analysis of the kinome scan data for BIIB129 against other BTK

inhibitors, including tolebrutinib and evobrutinib.

Kinase Selectivity Profile: A Tabular Comparison
The following table summarizes the available quantitative data on the selectivity of BIIB129
and competitor BTK inhibitors. The data is primarily derived from kinome scan assays, which

assess the binding affinity of an inhibitor against a large panel of kinases. A common metric

used to quantify selectivity is the selectivity score (S-score), which represents the fraction of

kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates

higher selectivity.
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Inhibitor
Primary
Target

Kinome
Scan Panel
Size

Concentrati
on

Selectivity
Score
(S(10) at
1µM)

Known Off-
Target
Kinases
(>90%
inhibition at
1µM)

BIIB129

(compound

25)

BTK 403 1 µM 0.025[3]

10 kinases

(specific list

not publicly

available)[1]

Compound

10 (BIIB129

precursor)

BTK 403 1 µM 0.017[1]

7 kinases

(specific list

not publicly

available)[1]

Tolebrutinib BTK Not specified Not specified
Not publicly

available

See

comparative

selectivity

table below

Evobrutinib BTK Not specified Not specified
Not publicly

available

See

comparative

selectivity

table below

Comparative Selectivity Against Cysteine-Containing Kinases

A key aspect of the selectivity of covalent BTK inhibitors is their potential to interact with other

kinases that have a cysteine residue in a homologous position to Cys481 in BTK. The following

table presents the dissociation constants (Kd) for BIIB129 and other inhibitors against a panel

of such kinases. A higher fold selectivity value indicates greater selectivity for BTK over the off-

target kinase.
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Kinase

BIIB129
(compou
nd 25) Kd
(nM)

Fold
Selectivit
y vs. BTK

Tolebruti
nib Kd
(nM)

Fold
Selectivit
y vs. BTK

Evobrutin
ib Kd
(nM)

Fold
Selectivit
y vs. BTK

BTK 0.63 - 1.4 - 4.6 -

BMX 43 68.3 3 2.1 4 0.9

TEC 9 14.3 1 0.7 <1 <0.2

TXK 27 42.9 5 3.6 37 8.0

JAK3 157 249.2 847 605 1217 264.6

BLK 460 730.2 3 2.1 133 28.9

Data sourced from: Discovery and Preclinical Characterization of BIIB129, a Covalent,

Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis.[1]

Experimental Protocols
The kinome scan data presented was generated using the KINOMEscan™ platform from

Eurofins DiscoverX. This section outlines the general methodology for such an assay.

KINOMEscan Competition Binding Assay

The KINOMEscan assay is a competition-based binding assay that quantifies the interaction of

a test compound with a panel of kinases. The core principle involves the competition between

the test inhibitor and a proprietary, immobilized ligand for binding to the kinase active site.

Materials:

DNA-tagged recombinant human kinases.

Immobilized, broad-spectrum kinase inhibitor (ligand).

Test compound (e.g., BIIB129).

Streptavidin-coated beads.
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Buffers and reagents for binding and washing steps.

Quantitative PCR (qPCR) reagents.

General Procedure:

Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and the test

compound at a specified concentration (e.g., 1 µM). The mixture is allowed to reach

equilibrium.

Capture: The ligand-bound kinases are captured on streptavidin-coated solid support.

Washing: Unbound kinases are removed through a series of wash steps.

Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the

amount of the associated DNA tag is quantified using qPCR.

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a DMSO control. The results are often expressed as a percentage of control,

where a lower percentage indicates a stronger interaction between the test compound and

the kinase. For Kd determination, the assay is run with a range of compound concentrations.

Selectivity Score (S-score) Calculation: The selectivity score is a quantitative measure of the

inhibitor's specificity. The S(10) score, for example, is calculated by dividing the number of

kinases with greater than 90% inhibition at a 10 µM concentration by the total number of

kinases tested.[4][5][6][7][8]

Mandatory Visualizations
Experimental Workflow for Kinome Scanning
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Caption: A generalized workflow for determining kinase inhibitor selectivity using a competition

binding assay.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway,

which is essential for B-cell development, activation, proliferation, and survival.[9][10][11]
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Caption: The B-cell receptor signaling cascade, highlighting the central role of BTK and its

inhibition by BIIB129.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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